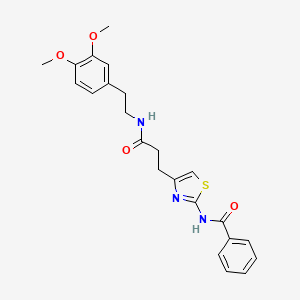

N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-29-19-10-8-16(14-20(19)30-2)12-13-24-21(27)11-9-18-15-31-23(25-18)26-22(28)17-6-4-3-5-7-17/h3-8,10,14-15H,9,11-13H2,1-2H3,(H,24,27)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYKRDZMSSRSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

- Molecular Formula : C21H23N3O5S

- Molecular Weight : 429.49 g/mol

- IUPAC Name : N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The thiazole and benzamide moieties are known to enhance binding affinity to specific biological targets, which may influence cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties:

- Cell Line Studies : The compound was tested against several cancer cell lines, including non-small cell lung cancer (NSCLC) lines. It demonstrated a potent inhibitory effect with IC50 values ranging from 6.26 μM to 20.46 μM in 2D assays, indicating effective growth suppression of tumor cells .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins. This suggests a dual mechanism where it not only inhibits proliferation but also promotes programmed cell death .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity:

- In Vitro Studies : The compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, particularly against Staphylococcus aureus and Escherichia coli .

- Potential Applications : Given its antimicrobial properties, this compound could be explored further for therapeutic applications in treating infections caused by resistant bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Organisms | IC50 Values (μM) | Observations |

|---|---|---|---|

| Antitumor | HCC827, NCI-H358 | 6.26 - 20.46 | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial | Staphylococcus aureus | Not specified | Broad-spectrum activity against bacteria |

| Escherichia coli | Not specified | Effective against resistant strains |

Case Study Analysis

A notable study highlighted the compound's efficacy in inhibiting tumor growth in vivo using xenograft models. Tumor-bearing mice treated with the compound exhibited significantly reduced tumor sizes compared to control groups. The study also reported minimal toxicity to normal tissues, reinforcing the compound's potential as a selective anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that compounds containing thiazole moieties exhibit anticancer properties. The thiazole ring in N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that thiazole derivatives can selectively target cancer cell lines, suggesting potential therapeutic uses in oncology.

-

Antimicrobial Properties :

- Thiazole derivatives have also been reported to possess antimicrobial activity. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Preliminary studies have shown promising results against various bacterial strains, indicating its potential as a new antimicrobial agent.

Neuropharmacological Applications

-

Cognitive Enhancement :

- Compounds similar to this compound have been investigated for their effects on cognitive functions. The presence of the dimethoxyphenethylamine group suggests possible interactions with neurotransmitter systems involved in cognition and mood regulation. Experimental models have shown improvements in memory and learning tasks, highlighting its potential as a cognitive enhancer.

-

Antidepressant Effects :

- The structural components of this compound suggest it may modulate serotonin pathways, which are critical in depression treatment. Animal studies have indicated that similar compounds can produce antidepressant-like effects, warranting further investigation into the specific mechanisms at play.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry explored the synthesis of thiazole derivatives, including this compound. The compound was tested against several human cancer cell lines and demonstrated significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutics.

-

Neuropharmacological Study :

- In a behavioral study involving rodents, administration of the compound led to enhanced performance in maze tests compared to control groups. This suggests a role in improving cognitive functions, potentially through modulation of cholinergic and serotonergic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Benzamide Derivatives ()

Compounds 4d–4i from share the benzamide-thiazole scaffold but differ in substituents. Key comparisons:

Key Findings :

- Compounds like 4e and 4g demonstrate that basic amines (e.g., piperazine) improve solubility and bioavailability, whereas the target’s dimethoxy groups may limit aqueous solubility .

Benzamide Derivatives with Alkoxy Chains ()

Compounds 9–12 () feature benzamide moieties linked to alkoxy-phenyl groups (e.g., butoxy, pentyloxy). Unlike the target compound, these lack the thiazole ring but share the benzamide core.

| Compound | Alkoxy Chain | Key Structural Difference | Potential Impact |

|---|---|---|---|

| Target | N/A | Thiazole core | Enhanced aromatic stacking |

| 9–12 | Butoxy, pentyloxy | Alkoxy-phenyl substituents | Increased hydrophobicity; metabolic stability |

Key Findings :

- Alkoxy chains in 9–12 may prolong metabolic half-life compared to the target’s 3-oxopropyl chain, which is prone to enzymatic hydrolysis .

Heterocyclic Variations (–5)

- –5 : Sulfonamide-linked thiazoles (e.g., compound 28 ) demonstrate how sulfonamide groups enhance hydrogen bonding but may reduce CNS penetration compared to the target’s benzamide group .

G-Protein Coupled Receptor (GPCR) Ligands ()

Compound RO363 () shares the 3,4-dimethoxyphenethyl motif with the target compound but incorporates a propanolamine chain instead of a thiazole-benzamide system.

Key Insight: The thiazole-benzamide core in the target compound may offer broader receptor selectivity compared to RO363’s propanolamine-based design .

Spectral Predictions :

- 1H NMR : Peaks for dimethoxy groups (~δ 3.8–4.0 ppm) and thiazole protons (~δ 7.5–8.5 ppm).

- HRMS : Expected molecular ion [M+H]+ at ~m/z 500–520.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the thiazole and benzamide moieties in this compound?

- The synthesis of analogous thiazole-benzamide derivatives often involves multi-step organic reactions, including Buchwald–Hartwig coupling for aryl amination, condensation reactions for thiazole formation, and acid-mediated cyclization (e.g., using trifluoroacetic acid) . Key intermediates like tert-butyl carbamate-protected amines (e.g., compound 30 in ) are synthesized via amide coupling (Method A) and deprotected under acidic conditions (Method B) . Optimization of reaction conditions, such as catalyst selection (e.g., iodocyanopindolol in ) and solvent systems (e.g., acetonitrile in ), can improve yields.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Comprehensive characterization requires a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm, thiazole C=S at ~165 ppm) , HPLC for purity assessment (>95% purity threshold) , and HRMS (high-resolution mass spectrometry) to verify molecular ion peaks (e.g., m/z 416.5 for C23H26F2N2O3 in ). X-ray crystallography is recommended for resolving ambiguous stereochemistry .

Q. What functional groups in this compound are critical for its potential biological activity?

- The 3,4-dimethoxyphenethyl group may enhance lipophilicity and membrane permeability, while the thiazole ring contributes to π-π stacking interactions with biological targets . The benzamide moiety can act as a hydrogen-bond acceptor, crucial for binding to kinase domains (e.g., BMPR2 inhibitors in ). Substituents like trifluoromethyl (CF3) in related compounds improve metabolic stability .

Advanced Research Questions

Q. How can computational tools like QSAR and molecular docking predict this compound’s target selectivity?

- Quantitative Structure-Activity Relationship (QSAR) models can correlate structural descriptors (e.g., logP, polar surface area) with activity data. For example, electron-withdrawing groups on the benzamide ring may enhance binding to sulfonamide-containing enzymes . Molecular docking (e.g., using AutoDock Vina) can simulate interactions with targets like G-protein coupled receptors (GPCRs), where the 3,4-dimethoxy group may occupy hydrophobic pockets .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?

- Contradictions often arise from poor pharmacokinetics (e.g., rapid hepatic clearance). Solutions include:

- Prodrug modification : Adding pivaloyloxymethyl groups to improve solubility (e.g., ).

- Metabolic stability assays : Incubating the compound with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .

- Pharmacophore mapping : Comparing bioactive conformations across species to refine dosing regimens .

Q. How do alternative synthetic routes impact scalability and impurity profiles?

- Route selection affects critical quality attributes. For example:

- Method A (amide coupling): High purity but low scalability due to stoichiometric reagent use .

- Method B (microwave-assisted synthesis): Reduces reaction time but may generate regioisomeric byproducts .

- Green chemistry approaches : Solvent-free conditions or biocatalysts (e.g., lipases) minimize toxic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.